molecular formula C10H19NO4 B2907936 Ethyl 5,5-dimethoxypiperidine-3-carboxylate CAS No. 2248335-43-3

Ethyl 5,5-dimethoxypiperidine-3-carboxylate

Cat. No.: B2907936
CAS No.: 2248335-43-3
M. Wt: 217.265
InChI Key: YRWJXEJSICJTTJ-UHFFFAOYSA-N
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Description

Ethyl 5,5-dimethoxypiperidine-3-carboxylate is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are often used as building blocks in the synthesis of various drugs due to their versatile chemical properties .

Preparation Methods

The synthesis of Ethyl 5,5-dimethoxypiperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 5,5-dimethoxypiperidine-3-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and acids, depending on the specific reaction being carried out. The major products formed from these reactions vary based on the type of reaction and the reagents used.

Scientific Research Applications

Ethyl 5,5-dimethoxypiperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: This compound can be used in the study of biological pathways involving piperidine derivatives.

    Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic properties.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Ethyl 5,5-dimethoxypiperidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The exact pathways and targets can vary, but generally, piperidine derivatives are known to interact with neurotransmitter receptors and enzymes, influencing various physiological processes .

Comparison with Similar Compounds

Ethyl 5,5-dimethoxypiperidine-3-carboxylate can be compared with other piperidine derivatives such as:

  • Ethyl piperidine-3-carboxylate
  • 5,5-Dimethoxypiperidine
  • Piperidine-3-carboxylate

These compounds share similar structural features but differ in their functional groups and specific chemical properties. This compound is unique due to its specific substitution pattern, which can influence its reactivity and applications .

Properties

IUPAC Name

ethyl 5,5-dimethoxypiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-4-15-9(12)8-5-10(13-2,14-3)7-11-6-8/h8,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWJXEJSICJTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CNC1)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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